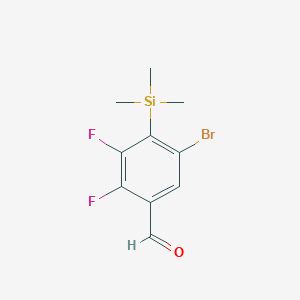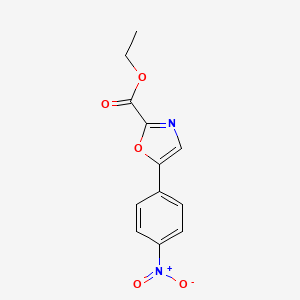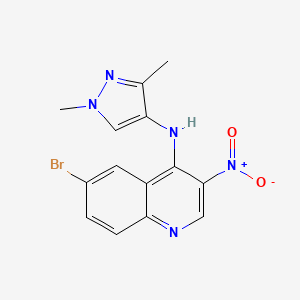
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine is a complex organic compound that features a quinoline ring substituted with bromine and nitro groups, and a pyrazole ring substituted with dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration of Quinoline: The starting material, quinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Bromination: The nitrated quinoline is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Formation of Pyrazole Ring: The pyrazole ring is synthesized separately by reacting 1,3-dimethyl-1H-pyrazole with an appropriate amine.
Coupling Reaction: The final step involves coupling the brominated and nitrated quinoline with the pyrazole derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Functionalized Quinoline: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine and pyrazole groups can modulate the compound’s binding affinity to various enzymes and receptors, influencing its biological activity.
類似化合物との比較
Similar Compounds
(6-Chloro-3-nitro-quinolin-4-yl)-(1,3-dimethyl-1H-pyrazol-4-yl)-amine: Similar structure but with a chlorine atom instead of bromine.
(6-Bromo-3-nitro-quinolin-4-yl)-(1,3-dimethyl-1H-imidazol-4-yl)-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both bromine and nitro groups on the quinoline ring, along with the dimethyl-substituted pyrazole ring, provides a versatile scaffold for further functionalization and optimization in various applications.
特性
分子式 |
C14H12BrN5O2 |
|---|---|
分子量 |
362.18 g/mol |
IUPAC名 |
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine |
InChI |
InChI=1S/C14H12BrN5O2/c1-8-12(7-19(2)18-8)17-14-10-5-9(15)3-4-11(10)16-6-13(14)20(21)22/h3-7H,1-2H3,(H,16,17) |
InChIキー |
GJRBKDZPVVFPFE-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
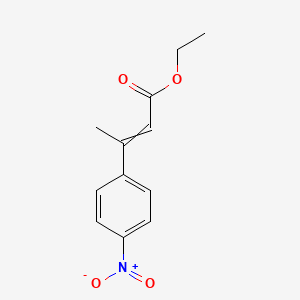
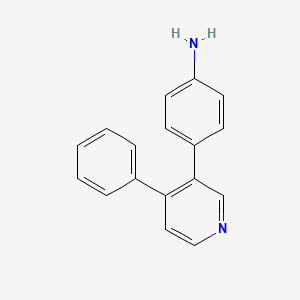
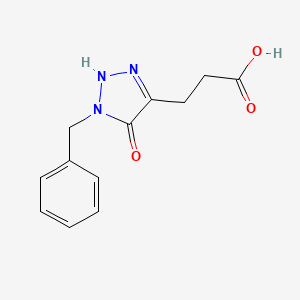
![5-([Butyl(methyl)amino]methyl)thiophene-2-carboxylic acid](/img/structure/B8579747.png)
![6-[(4-Chlorophenoxy)methyl]-4-phenylmorpholin-2-one](/img/structure/B8579751.png)


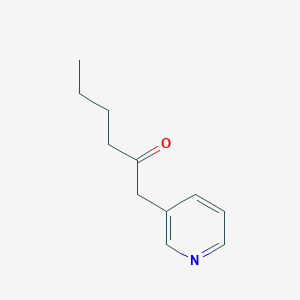


![2-[2-(Pyridin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B8579800.png)
![5-{[5-(1,2-Dithiolan-3-yl)pentanoyl]amino}pentanoic acid](/img/structure/B8579805.png)
